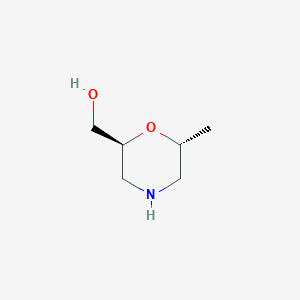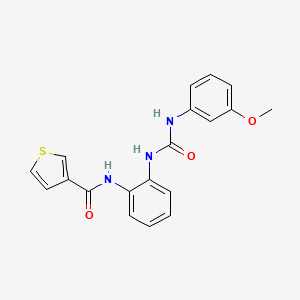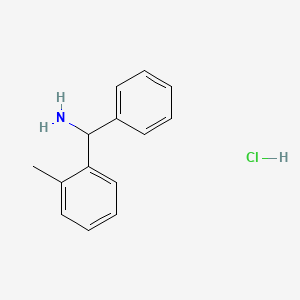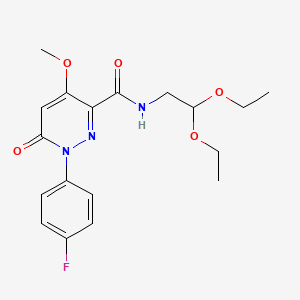
((2S,6R)-6-メチルモルホリン-2-イル)メタノール
説明
((2S,6R)-6-methylmorpholin-2-yl)methanol is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a methyl group at the 6-position and a hydroxymethyl group at the 2-position
科学的研究の応用
((2S,6R)-6-methylmorpholin-2-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential activity as central nervous system agents or anti-inflammatory drugs.
Organic Synthesis: The compound is used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biological Studies: It is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
作用機序
Target of Action
The primary target of ((2S,6R)-6-methylmorpholin-2-yl)methanol is the mammalian target of rapamycin (mTOR) pathway . This pathway plays a crucial role in cell growth, proliferation, and survival .
Mode of Action
The compound interacts with its targets by increasing the phosphorylation of mTOR and its downstream targets . This interaction results in significant changes in the mTOR pathway, leading to increased activity and function .
Biochemical Pathways
The affected pathway is the mTOR signaling pathway . The downstream effects of this pathway include the regulation of cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Pharmacokinetics
Similar compounds have been shown to undergo rapid plasma clearance, extensive metabolism, and have low bioavailability . These properties can impact the compound’s bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of ((2S,6R)-6-methylmorpholin-2-yl)methanol’s action include increased activity and function of the mTOR pathway . This can lead to changes in cell growth, proliferation, and survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,6R)-6-methylmorpholin-2-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of (S)-glycidol with ®-6-methylmorpholine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: (S)-glycidol and ®-6-methylmorpholine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The (S)-glycidol is added dropwise to a solution of ®-6-methylmorpholine in an appropriate solvent, such as tetrahydrofuran or ethanol, under stirring. The reaction mixture is then heated to reflux for several hours.
Isolation: After completion of the reaction, the product is isolated by extraction, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ((2S,6R)-6-methylmorpholin-2-yl)methanol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the process.
化学反応の分析
Types of Reactions
((2S,6R)-6-methylmorpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form ethers or esters.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate, or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
類似化合物との比較
Similar Compounds
(2S,6S)-6-methylmorpholin-2-yl)methanol: A diastereomer with different stereochemistry at the 6-position.
(2R,6R)-6-methylmorpholin-2-yl)methanol: Another diastereomer with different stereochemistry at both the 2- and 6-positions.
(2S,6R)-6-ethylmorpholin-2-yl)methanol: A compound with an ethyl group instead of a methyl group at the 6-position.
Uniqueness
((2S,6R)-6-methylmorpholin-2-yl)methanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of both a hydroxymethyl group and a methyl group on the morpholine ring provides distinct chemical properties that can be exploited in various applications.
特性
IUPAC Name |
[(2S,6R)-6-methylmorpholin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5-2-7-3-6(4-8)9-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUNMFUEXOEXSZ-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932364-52-7 | |
| Record name | [(2S,6R)-6-methylmorpholin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2473139.png)

![2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B2473141.png)


![3-tert-butyl-1-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea](/img/structure/B2473148.png)
![3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine](/img/structure/B2473149.png)
![4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2473150.png)
![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2473151.png)

![[5-Acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate](/img/structure/B2473153.png)

![diisopropyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate](/img/structure/B2473158.png)

